

# An In-depth Technical Guide to (E)-Methyl 3-(4-formylphenyl)acrylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 3-(4-formylphenyl)acrylate

Cat. No.: B130799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(E)-Methyl 3-(4-formylphenyl)acrylate**, a member of the cinnamic acid ester family, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive  $\alpha,\beta$ -unsaturated ester and an aromatic aldehyde, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development, with a focus on experimental details and data.

## Chemical Properties and Data

The fundamental physicochemical properties of **(E)-Methyl 3-(4-formylphenyl)acrylate** are summarized in the table below. It is important to note that some variations in reported physical properties such as melting and boiling points exist in the literature, which can be attributed to differences in purity and measurement conditions.

Property	Value	Reference(s)
IUPAC Name	methyl (2E)-3-(4-formylphenyl)prop-2-enoate	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	(E)-Methyl 3-(4-formylphenyl)acrylate, Methyl (E)-p-formylcinnamate	<a href="#">[3]</a>
CAS Number	58045-41-3	<a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	190.20 g/mol	
Physical Form	Faint yellow powder or solid	
Melting Point	79-82 °C	<a href="#">[3]</a>
Boiling Point	334.1±25.0 °C (Predicted)	
Purity	Typically >95%	

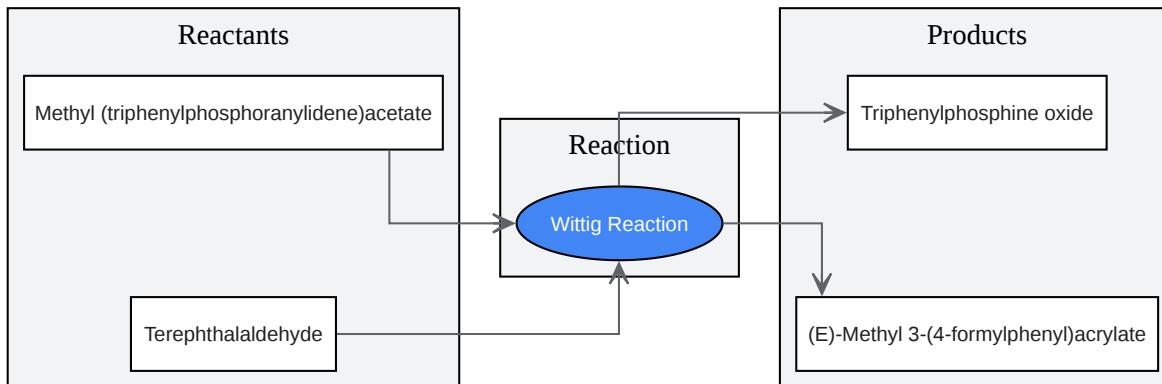
## Synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate

The synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate can be effectively achieved through two primary and well-established synthetic methodologies in organic chemistry: the Wittig reaction and the Heck reaction. Both methods offer reliable routes to the desired  $\alpha,\beta$ -unsaturated ester with high stereoselectivity for the E-isomer.

### Experimental Protocol 1: The Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate, a stabilized ylide derived from a haloacetate is reacted with terephthalaldehyde. The use of a stabilized ylide generally favors the formation of the (E)-alkene.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: General workflow for the Wittig synthesis.

Materials:

- Terephthalaldehyde
- Methyl bromoacetate
- Triphenylphosphine
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Deuterated chloroform ( $CDCl_3$ ) for NMR analysis
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- **Ylide Formation:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine

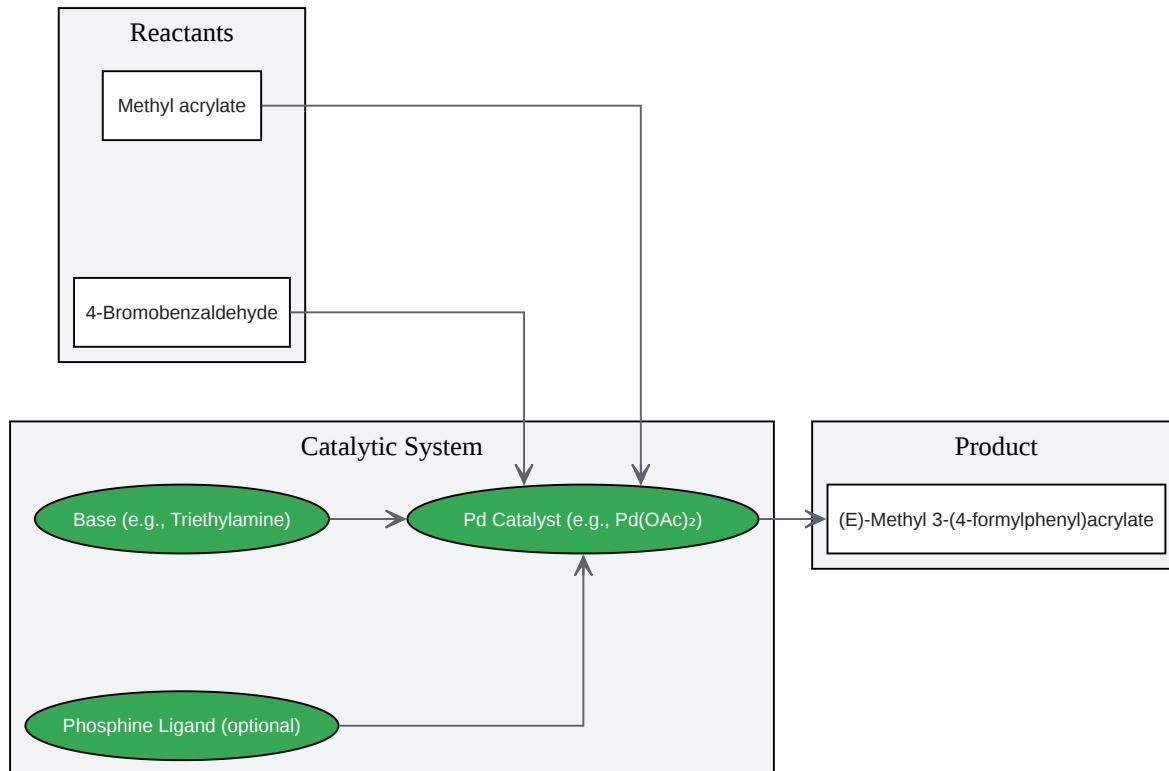
in anhydrous THF. Add methyl bromoacetate to the solution. Stir the mixture at room temperature until a white precipitate of the phosphonium salt is formed. To this suspension, carefully add a base (e.g., sodium hydride) portion-wise at 0 °C to generate the ylide. The characteristic orange-red color of the ylide should appear.

- **Wittig Reaction:** In a separate flask, dissolve terephthalaldehyde in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (E)-**Methyl 3-(4-formylphenyl)acrylate**.
- **Characterization:** The structure and purity of the final product are confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## Experimental Protocol 2: The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] To synthesize (E)-**Methyl 3-(4-formylphenyl)acrylate**, 4-bromobenzaldehyde is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This reaction typically yields the trans-substituted alkene with high selectivity.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Key components of the Heck reaction synthesis.

Materials:

- 4-Bromobenzaldehyde
- Methyl acrylate
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or another suitable palladium catalyst
- A phosphine ligand (e.g., triphenylphosphine), if required

- A base (e.g., triethylamine, potassium carbonate)
- Anhydrous solvent (e.g., DMF, acetonitrile)
- Deuterated chloroform ( $\text{CDCl}_3$ ) for NMR analysis
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- Reaction Setup: To a Schlenk flask, add 4-bromobenzaldehyde, a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ ), a phosphine ligand (if used), and a base (e.g., triethylamine). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Addition of Reactants: Add anhydrous solvent (e.g., DMF) and methyl acrylate to the flask via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
- Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Applications in Drug Discovery and Development

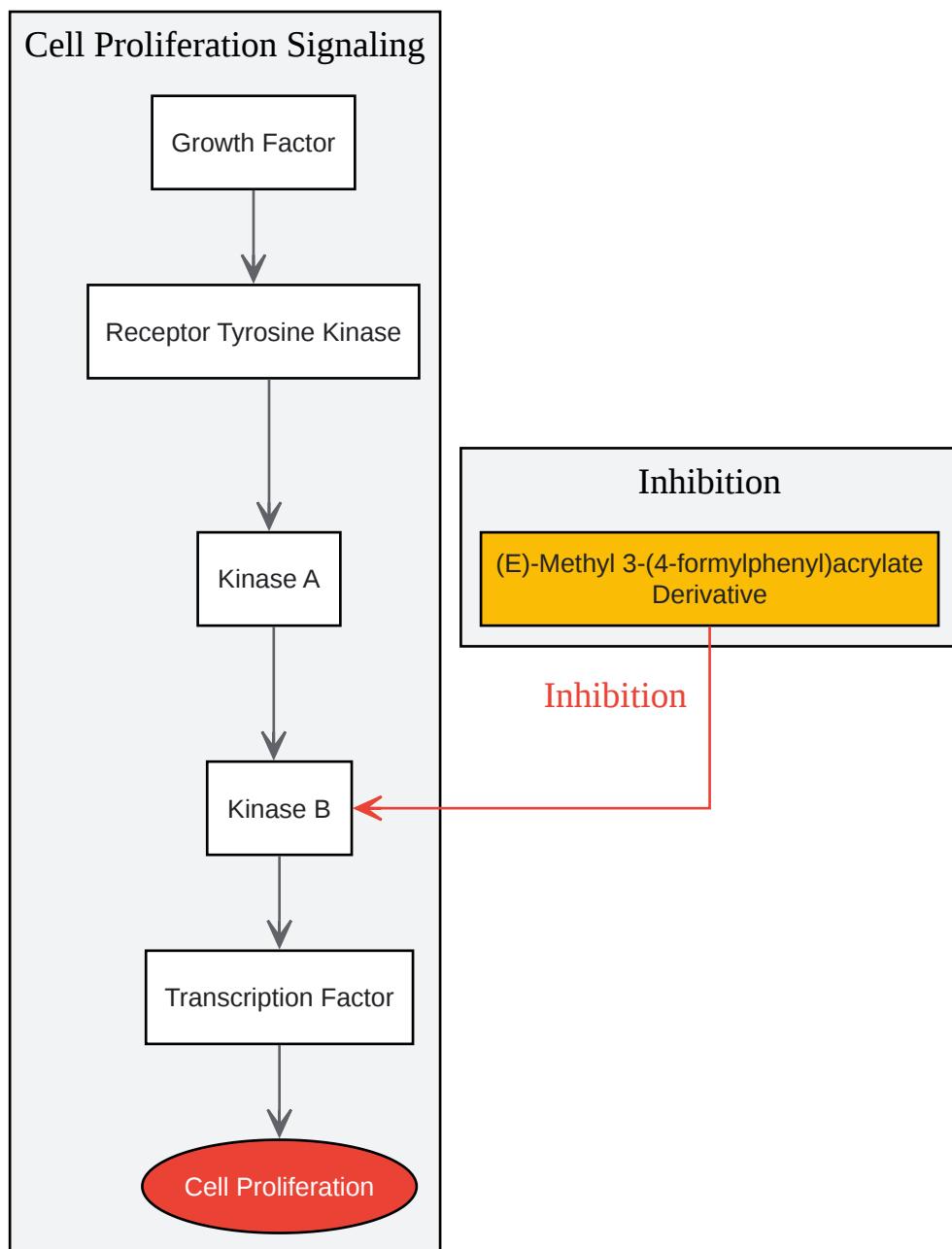
**(E)-Methyl 3-(4-formylphenyl)acrylate** belongs to the broader class of cinnamic acid derivatives and chalcones, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.<sup>[4]</sup> The  $\alpha,\beta$ -unsaturated carbonyl

moiety in these compounds can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, which can lead to potent and irreversible inhibition.[\[5\]](#)

## Potential as an Anticancer Agent

Numerous studies have demonstrated the potent anticancer activities of cinnamic acid derivatives and chalcones.[\[5\]](#)[\[6\]](#) These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis by modulating key signaling pathways such as NF- $\kappa$ B, PI3K/Akt, and MAPK.[\[6\]](#) The formyl group on the phenyl ring of (E)-**Methyl 3-(4-formylphenyl)acrylate** provides a handle for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies. These modifications can be designed to enhance potency, selectivity, and pharmacokinetic properties.[\[7\]](#)

A hypothetical signaling pathway that could be targeted by derivatives of (E)-**Methyl 3-(4-formylphenyl)acrylate** is the inhibition of a protein kinase involved in cell proliferation.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of a kinase cascade.

## Antimicrobial and Anti-inflammatory Activities

Cinnamic acid esters have also been investigated for their antimicrobial and anti-inflammatory properties.<sup>[3]</sup> The structure-activity relationships of these compounds suggest that the substitution pattern on the phenyl ring significantly influences their biological activity.<sup>[8][9]</sup> The

aldehyde functionality of (E)-**Methyl 3-(4-formylphenyl)acrylate** can be readily converted to other functional groups, such as oximes, hydrazones, or Schiff bases, to explore their potential as novel antimicrobial or anti-inflammatory agents.

## Conclusion

(E)-**Methyl 3-(4-formylphenyl)acrylate** is a valuable and versatile chemical entity with significant potential as a building block in the synthesis of complex organic molecules and as a scaffold for the development of new therapeutic agents. The synthetic routes to this compound are well-established, and its chemical functionalities offer numerous possibilities for derivatization. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development, particularly in the areas of oncology and infectious diseases. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers in these fields.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-Methyl 3-(4-formylphenyl)acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130799#iupac-name-for-methyl-3-4-formylphenyl-acrylate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)